(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol
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Overview
Description
(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, connected to a piperidine ring with a methanol group
Mechanism of Action
Mode of Action
This compound acts as an internal acceptor in the D-A-π-A organic sensitizers for DSSCs . It interacts with the photoactive materials in the DSSCs, absorbing light and facilitating the transfer of electrons. This process is crucial for the conversion of light energy into electrical energy in DSSCs .
Result of Action
The primary result of the action of this compound in DSSCs is the generation of electricity. By acting as an internal acceptor in the D-A-π-A organic sensitizers, it facilitates the absorption of light and the transfer of electrons, leading to the generation of an electric current .
Action Environment
The efficiency and stability of this compound in DSSCs can be influenced by various environmental factors. These may include the intensity and wavelength of the incident light, the temperature of the environment, and the specific design and materials of the DSSCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with nitriles under acidic conditions.
Fusion with Pyridine: The thiadiazole ring is then fused with a pyridine ring through a series of condensation reactions.
Attachment to Piperidine: The fused thiadiazole-pyridine structure is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of Methanol Group: Finally, the methanol group is introduced via reduction of a corresponding aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methanol group to form a methyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)carbaldehyde
- (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)amine
- (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)ethanol
Uniqueness
What sets (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol apart is its methanol group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
Properties
IUPAC Name |
[1-([1,2,5]thiadiazolo[3,4-b]pyridin-7-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-7-8-2-5-15(6-3-8)9-1-4-12-11-10(9)13-17-14-11/h1,4,8,16H,2-3,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJGYYOPVUFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=NC3=NSN=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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